Hydroquinone, 2-methyl-3,5,6-tribromo-

CAS No.: 63884-43-5

Cat. No.: VC19399441

Molecular Formula: C7H5Br3O2

Molecular Weight: 360.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63884-43-5 |

|---|---|

| Molecular Formula | C7H5Br3O2 |

| Molecular Weight | 360.82 g/mol |

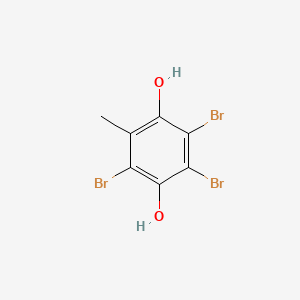

| IUPAC Name | 2,3,5-tribromo-6-methylbenzene-1,4-diol |

| Standard InChI | InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |

| Standard InChI Key | JOOPFYJWVJXNHM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C(=C1Br)O)Br)Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Hydroquinone, 2-methyl-3,5,6-tribromo- is systematically named 2,3,5-tribromo-6-methylbenzene-1,4-diol. Its structure consists of a benzene ring substituted with hydroxyl groups at positions 1 and 4, bromine atoms at positions 3, 5, and 6, and a methyl group at position 2 . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 63884-43-5 |

| Molecular Formula | C₇H₅Br₃O₂ |

| Molecular Weight | 360.82 g/mol |

| IUPAC Name | 2,3,5-tribromo-6-methylbenzene-1,4-diol |

| InChI | InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |

| SMILES | CC1=C(C(=C(C(=C1Br)O)Br)Br)O |

| Density | 2.387 g/cm³ |

| Boiling Point | 310.8°C |

The electron-withdrawing bromine substituents significantly influence its electronic structure, enhancing stability and altering reactivity compared to non-brominated hydroquinone .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via bromination of methyl-substituted hydroquinone derivatives. Key methods include:

Direct Bromination

Bromination of 2-methylhydroquinone using bromine (Br₂) or tribromide reagents in acidic media yields the tribrominated product. For example, tribromide-N-methyl-N-butylimidazolium bromide has been employed as a brominating agent .

Microwave-Assisted Cyclization

Recent advances involve microwave-promoted cyclization of trichloroacetate precursors, though this method is more commonly used for naphthoquinones .

Physicochemical Properties

Solubility and Stability

The compound is hydrophobic due to bromine and methyl groups, rendering it soluble in organic solvents (e.g., acetonitrile, ethyl acetate) but poorly soluble in water . Its stability under ambient conditions is moderate, with decomposition observed at temperatures exceeding 300°C .

Redox Behavior

Hydroquinone, 2-methyl-3,5,6-tribromo- exhibits reversible redox activity, transitioning between hydroquinone and quinone states. This property is critical in applications such as polymer stabilization and photography .

Chemical Reactivity and Applications

Organic Synthesis

The compound serves as a precursor in synthesizing complex brominated aromatics. For instance, it has been used to generate anthraquinones via Suzuki cross-coupling reactions .

Materials Science

Its redox activity makes it suitable for:

-

Antioxidants: Inhibiting oxidative degradation in polymers.

-

Flame Retardants: Bromine content enhances fire resistance in materials .

Mitochondrial Toxicity

In rat renal mitochondria, 2,3,5-(triglutathion-S-yl)hydroquinone (a related metabolite) inhibits respiratory chain activity, elevating state 4 respiration and causing tubular necrosis .

Epigenetic Effects

Hydroquinone derivatives demethylate DNA via Ten-Eleven Translocation 1 (TET1) activation, leading to 5-hydroxymethylcytosine formation—a mechanism linked to benzene toxicity .

Toxicological Profile

Acute Toxicity

| Endpoint | Findings |

|---|---|

| Renal Toxicity | Proximal tubular necrosis in rats (20 µmol/kg) |

| Genotoxicity | DNA strand breaks in HepG2 cells |

| Oxidative Stress | Glutathione depletion in HEK293 cells |

Environmental Impact

Hydroquinone, 2-methyl-3,5,6-tribromo- is toxic to aquatic organisms, with bioaccumulation potential due to its hydrophobicity . Microbial degradation pathways remain understudied.

Analytical Methods

Chromatography

High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification .

Spectroscopic Techniques

-

Mass Spectrometry: ESI-MS confirms molecular weight (m/z 360.82) .

-

NMR Spectroscopy: ¹H and ¹³C NMR resolve bromine and methyl substituents .

Current Research and Future Directions

Biomedical Applications

Exploration of brominated hydroquinones in anticancer therapies is emerging, leveraging their pro-oxidant and epigenetic modulatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume